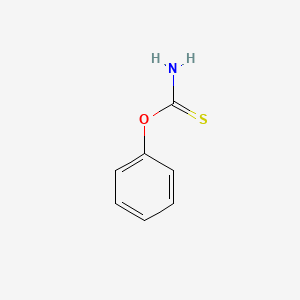

Carbamothioic acid, O-phenyl ester

Description

Properties

IUPAC Name |

O-phenyl carbamothioate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C7H7NOS/c8-7(10)9-6-4-2-1-3-5-6/h1-5H,(H2,8,10) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VJZNUICECYWOFV-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)OC(=S)N | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C7H7NOS | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30401460 | |

| Record name | Carbamothioic acid, O-phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

153.20 g/mol | |

| Details | Computed by PubChem 2.2 (PubChem release 2021.10.14) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

824-88-4 | |

| Record name | Phenylthiocarbamate | |

| Source | DTP/NCI | |

| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=328396 | |

| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |

| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |

| Record name | Carbamothioic acid, O-phenyl ester | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30401460 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | O-PHENYL CARBAMOTHIOATE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/WLD47Q97R2 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Comparison with Similar Compounds

Key Trends :

- N-Alkylation (e.g., dimethyl or dipropyl groups) enhances steric hindrance and alters solubility. For example, N,N-dimethyl derivatives exhibit improved stability in polar solvents .

- Ester group modifications introduce electrophilic sites (e.g., formyl or bromo groups), enabling participation in nucleophilic reactions or cross-coupling chemistry .

Physicochemical Properties

| Property | O-Phenyl Ester (C₇H₇NOS) | N,N-Dimethyl-5-Bromo (C₁₀H₁₀BrNO₂S) | Dipropyl-S-Benzyl (C₁₄H₂₁NOS) |

|---|---|---|---|

| Molecular Weight (g/mol) | 153.2 | 296.16 | 251.4 |

| LogP (Predicted) | 2.1 | 3.8 | 4.5 |

| Melting Point (°C) | Not reported | 94–96 | Liquid at RT |

| Solubility | Low in water | Soluble in DMSO, CHCl₃ | Lipophilic |

Insights :

- Bromine and formyl substituents (e.g., in CAS 1624261-11-5) increase molecular weight and polarity, affecting crystallization behavior .

- Lipophilic analogs like dipropyl-S-benzyl derivatives are suited for hydrophobic environments, such as lipid membranes in agrochemical formulations .

Environmental and Regulatory Aspects

- Degradation Pathways : Thiobencarb (a related thiocarbamate) degrades into benzothiazole and hexadecanethiol in soil, suggesting similar metabolic routes for O-phenyl esters .

- Hazard Classification : Analogs like triallate (CAS 2303-17-5) and pebulate (CAS 1114-71-2) are listed as EPA hazardous wastes (U389, U391) due to persistence and toxicity .

- Regulatory Status : Carbamothioic acid, dipropyl-S-benzyl ester (U387) has a reporting threshold of 5,000 pounds under EPCRA .

Data Tables

Table 1: Key Analogs and Regulatory Information

| Compound Name | CAS Number | EPA Code | Hazardous Waste Classification |

|---|---|---|---|

| This compound | 824-88-4 | N/A | Not regulated |

| Triallate | 2303-17-5 | U389 | Toxic, persistent |

| Pebulate | 1114-71-2 | U391 | Environmental hazard |

Preparation Methods

Sodium Methoxide-Driven Pathway

As detailed in US Patent 5,750,757, sodium methoxide (NaOMe) mediates the reaction between sodium N-methyldithiocarbamate and methyl iodide in methanol:

-

Deprotonation: Phenol + NaOMe → Sodium phenoxide + MeOH

-

Nucleophilic substitution: Sodium phenoxide + S-methyl N-methyldithiocarbamate → O-phenyl N-methylcarbamothioate + NaSMe

Optimized conditions:

-

Base: NaOMe (1.1–1.3 equiv)

-

Solvent: Methanol, ethanol

-

Temperature: 65–85°C

-

Time: 15–25 hours

This method achieves yields up to 85% but requires rigorous exclusion of moisture to prevent hydrolysis.

Alkyl Halide Alkylation of Thiocarbamate Salts

Chinese Patent CN101072756A discloses a two-step alkylation strategy for O-aryl thiocarbamates:

-

Formation of thiocarbamate salt:

N-(6-Methoxypyridin-2-yl)-N-methylamine reacts with carbon disulfide (CS2) in NaOH/EtOH to yield the sodium thiocarbamate intermediate. -

O-Phenylation:

The sodium salt reacts with methyl iodide (1.2 equiv) in acetone at 50°C for 6 hours, producing O-phenyl N-methylcarbamothioate in 91% yield.

Advantages:

-

High regioselectivity due to the pyridinyl directing group

-

Mild conditions (50°C, atmospheric pressure)

Catalytic Rearrangement of Dithiocarbamates

Thermal or acid-catalyzed rearrangement of S-alkyl dithiocarbamates offers an alternative route. For example, heating S-methyl N,N-dimethyldithiocarbamate at 150°C in xylene induces a-sigmatropic shift, yielding O-methyl thiocarbamate. Adapting this to phenolic systems requires:

-

Solvents: Xylene, decalin

-

Temperature: 150–200°C

-

Time: 12–24 hours

While effective, this method suffers from side product formation (e.g., disulfides) at temperatures exceeding 200°C.

Comparative Analysis of Methods

Industrial Considerations

-

Solvent Selection: Benzene and dichloroethane offer high solubility but pose toxicity concerns. Recent shifts favor dimethyl sulfoxide (DMSO) or cyclopentyl methyl ether (CPME) as greener alternatives.

-

Catalyst Recovery: Iodine can be recycled via extraction, reducing costs.

-

Purification: Crystallization from petroleum ether or hexane remains standard, though distillation under reduced pressure (0.1–1 mmHg) improves purity for heat-sensitive products .

Q & A

Q. What are the primary degradation pathways in environmental or biological systems?

- Methodology : Microbial consortia in soil degrade the compound via hydrolysis (thiocarbamate to carbamic acid) or oxidation. Metabolites like 1-hexadecanethiol are identified using GC-MS. Degradation rates depend on pH, temperature, and microbial activity .

Q. How does environmental persistence correlate with structural modifications?

- Methodology : Compare half-lives of derivatives (e.g., dichloro vs. methoxy substituents) in OECD 307 soil studies. QSAR models link substituent electronegativity to biodegradation rates. Ecotoxicity is assessed via Daphnia magna or algal bioassays .

Q. What mechanistic insights explain the compound’s reactivity in nucleophilic substitutions?

Q. How can researchers resolve contradictions in reported physicochemical data?

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.